

how to prepare diethyl butylmalonate from diethyl malonate

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Compound Focus: Diethyl butylmalonate

CAS No.: 133-08-4

Cat. No.: S1493477

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Experimental Protocol: Classical Alkylation Procedure

This protocol is adapted from the peer-reviewed procedure in *Organic Syntheses* [1].

Reaction Setup and Execution:

- **Sodium Ethoxide Formation:** In a 5 L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and separatory funnel, place 2.5 L of absolute ethanol. Gradually add 115 g (5 mol) of clean sodium metal. **Caution:** The reaction is vigorous and exothermic; cooling with water may be necessary. The solution is stirred until all sodium reacts [1].
- **Formation of Sodium Diethyl Malonate:** Cool the sodium ethoxide solution to approximately 50°C. With stirring, slowly add 825 g (5.15 mol) of freshly distilled diethyl malonate through the separatory funnel [1].
- **Alkylation:** To the resulting solution, gradually add 685 g (5.0 mol) of distilled n-butyl bromide. The reaction is exothermic and commences almost immediately. Control the addition rate to prevent a violent reaction. Once added, reflux the mixture until it is neutral to moist litmus paper (approximately 2 hours) [1].

Workup and Purification:

- **Solvent Removal:** Distill off the ethanol from the reaction mixture using a steam or water bath until no more alcohol is recovered (about 2 L). This takes approximately 6 hours [1].
- **Product Isolation:** Add 2 L of water to the residue and shake thoroughly in a separatory funnel. Separate the upper organic layer (crude **diethyl butylmalonate**) from the aqueous layer containing

sodium bromide salts [1].

- **Distillation:** Distill the crude product under reduced pressure. A small low-boiling fraction is collected first, followed by a minor intermediate fraction of unreacted diethyl malonate. Collect the main product, **diethyl butylmalonate**, boiling at **130–135°C at 20 mmHg** or **140–145°C at 40 mmHg**. The expected yield is 860-970 g (80-90% of theoretical) [1].

Practical Notes and Troubleshooting

- **Critical Reagent Quality:** The quality of absolute ethanol is crucial. Pre-drying by refluxing with sodium and subsequent distillation is recommended, as lower purity (e.g., 98.4%) can reduce yields to ~66% [1]. Both diethyl malonate and n-butyl bromide should be redistilled before use for optimal results [1].
- **Precipitation is Normal:** The formation of a white, gelatinous precipitate upon adding diethyl malonate to sodium ethoxide is the expected sodium salt and is not a cause for concern, though it may make stirring difficult [2].
- **Safety Considerations:** Sodium metal reacts violently with water. All apparatus and materials must be dry. Use proper personal protective equipment (PPE) and work in a fume hood [3].

Analytical Data and Characterization

The successful synthesis of **diethyl butylmalonate** can be confirmed by the following physicochemical properties [4] [3] [5]:

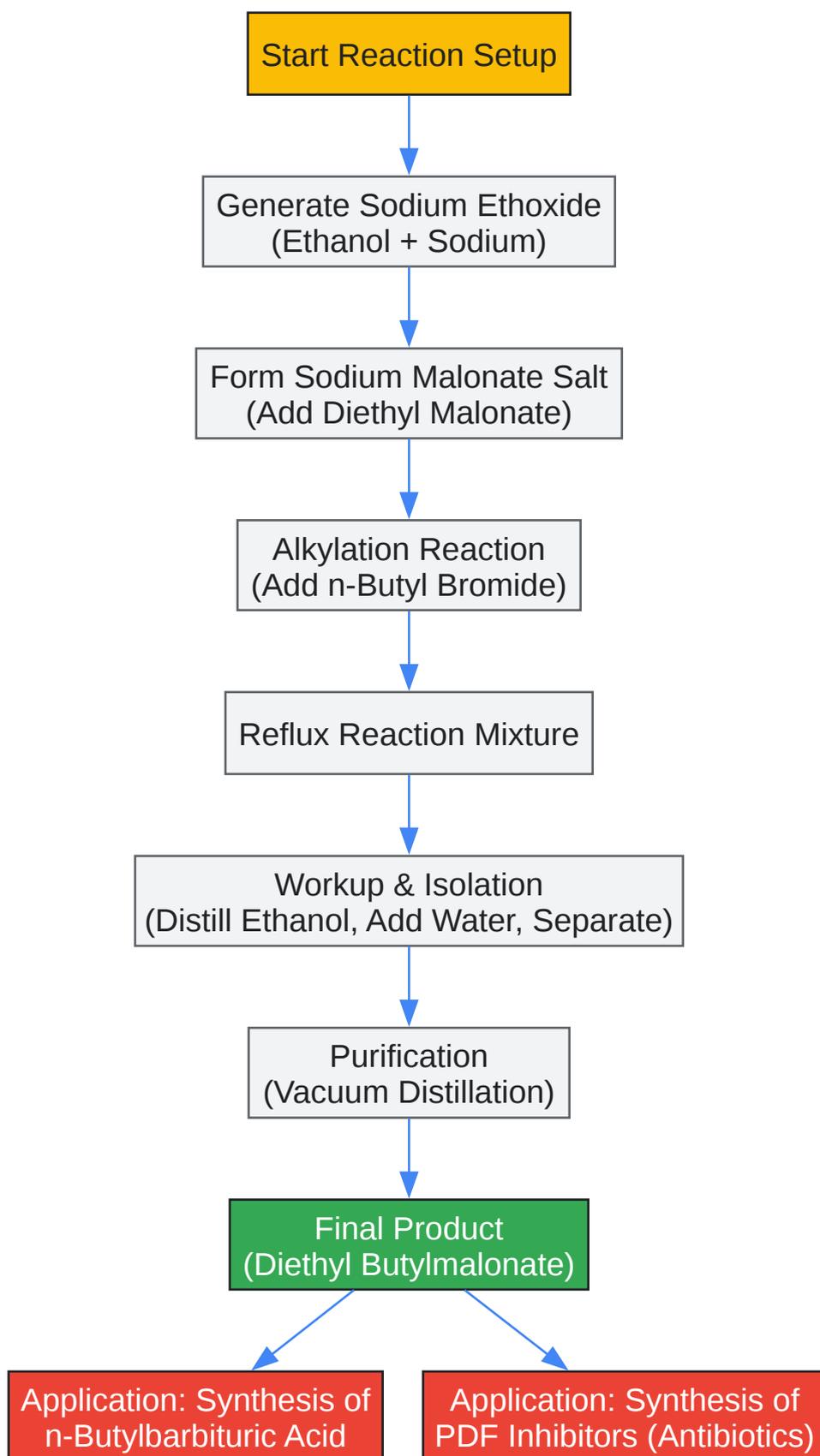
Property	Value / Description
CAS Registry Number	133-08-4 [4] [5]
Molecular Formula	C ₁₁ H ₂₀ O ₄ [4] [5]
Molecular Weight	216.27-216.28 g/mol [4] [5]
Boiling Point	235-240 °C at 760 mmHg [1] [3]
Density	0.975 - 0.983 g/cm ³ [3] [5]
Appearance	Clear, colorless liquid [5]

Property	Value / Description
InChI Key	RPNFNBGRHCUORR-UHFFFAOYSA-N [4] [5]

Applications in Drug Development

Diethyl butylmalonate is a valuable building block in pharmaceutical synthesis. Its primary application is as a key intermediate in the preparation of **n-butylbarbituric acid**, a sedative and anticonvulsant agent [3]. The synthesis involves reacting **diethyl butylmalonate** with urea in the presence of a strong base like sodium ethoxide [3]. Furthermore, it is used in the synthesis of peptide deformylase inhibitors, which are investigated for their action against drug-resistant bacteria [5].

The experimental workflow for the synthesis and subsequent application is summarized below:



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Methodology Variations

- **Catalyst-Free Patent Method:** A modern approach uses ethanol, sodium, diethyl malonate, and n-butyl bromide as raw materials without a catalyst. The method claims high yield and purity that meets drug quality standards while reducing cost [6]. The workup involves filtering solids, washing with water and aqueous sodium bromide, extracting with toluene, and final distillation [6].
- **Alternative Alkylating Conditions:** One procedure uses copper(I) chloride with n-butylamine in dichloroethylamine as the solvent system, reporting a 92% yield [7].

I hope these detailed Application Notes and Protocols assist in your research and development efforts. Should you require further specifics on any of the procedures, please do not hesitate to request additional information.

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